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molecular formula C30H29N3O3 B8575721 2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol CAS No. 70693-50-4

2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol

Cat. No. B8575721
M. Wt: 479.6 g/mol
InChI Key: CZEIGGLJGJHNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04275004

Procedure details

To a 5-liter 3-necked flask fitted with a stirrer, thermometer, reflux condenser and nitrogen inlet was charged 386 grams (0.805 mol) of the o-nitroazobenzene intermediate of Example 2 and 1200 ml of toluene. To the resulting solution was added 240 ml of isopropanol and 240 ml of water. A nitrogen atmosphere was imposed and 160 ml of 50.15 aqueous sodium hydroxide was added. A flask containing 158.2 grams (2.42 gram-atoms) of zinc was connected to the reaction flask by Gooch rubber tubing and the zinc dust was added portionwise to the reaction mixture over a 90-minute period. The zinc was added at such a rate to keep the internal temperature between 40° and 45° C. After the zinc was all added, the reaction mixture was heated for 1 hour at 40° C. and then for 3 hours at 70° C. The mixture was cooled to room temperature and acidified with 600 ml of concentrated hydrochloric acid.
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
386 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
50.15
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
158.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]=[N:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:26])([CH3:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]=[C:14]([C:27]([CH3:35])([CH3:34])[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:13]=1[OH:36])([O-])=O.C1(C)C=CC=CC=1.[OH-].[Na+].Cl>[Zn].O.C(O)(C)C>[OH:36][C:13]1[C:14]([C:27]([CH3:35])([CH3:34])[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[CH:15][C:16]([C:18]([CH3:26])([CH3:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:17][C:12]=1[N:11]1[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[N:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
240 mL
Type
solvent
Smiles
O
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
386 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C1=CC=CC=C1)(C)C)C(C1=CC=CC=C1)(C)C)O
Name
Quantity
1200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
50.15
Quantity
160 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
158.2 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5-liter 3-necked flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the internal temperature between 40° and 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1=C(C=C(C=C1C(C1=CC=CC=C1)(C)C)C(C1=CC=CC=C1)(C)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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